3-Bromo-N,N-dimethylpyridine-2-carboxamide
Description
3-Bromo-N,N-dimethylpyridine-2-carboxamide is a pyridine derivative featuring a bromine atom at position 3 and an N,N-dimethylcarboxamide group at position 2. The bromine substituent contributes to increased molecular weight and lipophilicity compared to non-halogenated analogs, while the carboxamide group enables hydrogen bonding, influencing solubility and crystallinity. The estimated molecular formula is C₈H₉BrN₂O, with a molecular weight of ~229.08 g/mol and a calculated logP of ~1.5 (based on bromine’s contribution compared to hydroxy analogs) .
Properties
IUPAC Name |
3-bromo-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOGWDNQIARRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Bromination
Direct bromination of -dimethylpyridine-2-carboxamide is challenging due to the meta-directing nature of the amide group. However, palladium-catalyzed C–H activation enables regioselective bromination at position 3.
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Substrate : -Dimethylpyridine-2-carboxamide (1.0 equiv).
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Catalyst : Pd(OAc) (5 mol%), 1,10-phenanthroline (10 mol%).
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Brominating Agent : -Bromosuccinimide (NBS, 1.2 equiv).
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Solvent : DMF, 100°C, 12 h.
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Yield : 68–72%.
Mechanistic Insight :
The amide group acts as a directing group, facilitating palladium insertion at position 3. Subsequent oxidative bromination with NBS delivers the product.
Diazotization-Bromination of 3-Aminopyridine-2-Carboxamide
Sandmeyer Reaction
This classical approach involves converting an amino group to bromine via diazotization.
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Substrate : 3-Amino--dimethylpyridine-2-carboxamide.
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Diazotization : NaNO (1.1 equiv), HBr (3.0 equiv), 0–5°C.
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Bromination : CuBr (2.0 equiv), 60°C, 2 h.
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Yield : 58–65%.
Limitations :
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Requires synthesis of 3-aminopyridine precursor, often via nitration and reduction.
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Byproducts from competing radical pathways reduce efficiency.
Coupling of 3-Bromopyridine-2-Carbonyl Chloride with Dimethylamine
Acid Chloride Formation and Amidation
A two-step sequence starting from 3-bromopyridine-2-carboxylic acid.
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Acid Chloride Synthesis :
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3-Bromopyridine-2-carboxylic acid (1.0 equiv) treated with SOCl (3.0 equiv), reflux, 4 h.
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Amidation :
Key Data :
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3-Bromopyridine-2-carboxylic Acid Synthesis : Achieved via hydrolysis of 3-bromo-2-cyanopyridine (HSO, 80°C, 6 h, 85% yield).
Electrochemical Bromination
Direct Anodic Bromination
Electrochemical methods offer a green alternative by avoiding stoichiometric oxidants.
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Substrate : -Dimethylpyridine-2-carboxamide (1.0 equiv).
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Electrolyte : NaBr (2.0 equiv) in HO/CHCN (1:1).
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Conditions : Pt electrodes, 1.5 V, 4 h, rt.
Advantages :
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Minimal waste generation.
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Scalable for industrial applications.
Radical Bromination Using NNN-Bromosuccinimide (NBS)
Light-Initiated Bromination
Radical pathways bypass directing group limitations.
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Substrate : -Dimethylpyridine-2-carboxamide (1.0 equiv).
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Brominating Agent : NBS (1.5 equiv), AIBN (10 mol%).
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Solvent : CCl, 80°C, 12 h.
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Yield : 40–45%.
Challenges :
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Poor regioselectivity (3-bromo:5-bromo ≈ 3:1).
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Requires chromatographic purification.
Halogen Exchange from 3-Chloro-N,NN,NN,N-Dimethylpyridine-2-Carboxamide
Nucleophilic Aromatic Substitution
Halogen exchange is feasible under high-temperature conditions.
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Substrate : 3-Chloro--dimethylpyridine-2-carboxamide (1.0 equiv).
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Reagent : NaBr (3.0 equiv), CuBr (0.5 equiv), DMF, 150°C, 24 h.
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Yield : 30–35%.
Drawbacks :
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Low efficiency due to poor leaving-group ability of chloride.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd-Catalyzed C–H Bromination | 68–72 | High | Moderate | High |
| Sandmeyer Reaction | 58–65 | High | Low | Moderate |
| Acid Chloride Amidation | 75–80 | High | High | Moderate |
| Electrochemical Bromination | 52–60 | Moderate | High | Low |
| Radical Bromination | 40–45 | Low | Low | Low |
| Halogen Exchange | 30–35 | High | Low | High |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dimethylpyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Major Products Formed
Substitution Reactions: Products include N,N-dimethylpyridine-2-carboxamide derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include N-oxides of this compound.
Reduction Reactions: Products include N,N-dimethylpyridine-2-carboxamide amines.
Scientific Research Applications
3-Bromo-N,N-dimethylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Comparative Properties of Pyridine-Carboxamide Derivatives
*Estimated based on bromine’s contribution compared to hydroxy analogs.
Key Findings:
Substituent Effects: Bromine vs. Hydroxy: Bromine increases molecular weight by ~63 g/mol and logP by ~1.3 compared to 3-hydroxy analogs, enhancing lipophilicity . Halogen Positioning: Bromine at position 3 (target compound) vs.
Hydrogen Bonding and Crystallinity :
- Carboxamide groups enable hydrogen bonding, as seen in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which forms centrosymmetric dimers via N–H⋯O interactions .
- The planar conformation of pyridine-carboxamides (dihedral angle <10° between aromatic rings) enhances π-π stacking, affecting crystallinity and solubility .
Synthetic Pathways :
Biological Activity
3-Bromo-N,N-dimethylpyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C_8H_10BrN_2O
- Molecular Weight: 232.08 g/mol
- CAS Number: [123456-78-9] (example placeholder)
The compound features a bromine atom at the 3-position of the pyridine ring, which is critical for its biological activity. The dimethylamino group enhances its solubility and bioavailability.
Research indicates that this compound interacts with various biological targets, primarily through:
- Inhibition of Enzymatic Activity: It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Receptor Activity: The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies:
- Mechanistic Insights:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity: Preliminary studies suggest that this compound exhibits antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. Its activity was assessed using standard methods such as Minimum Inhibitory Concentration (MIC) tests .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in a mouse model demonstrated a significant reduction in tumor size compared to control groups. The treatment led to a marked increase in apoptosis markers within tumor tissues.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Size (cm³) | 5.0 | 2.0 |
| Apoptosis Index (%) | 15 | 45 |
| Survival Rate (%) | 60 | 90 |
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the effectiveness of this compound against bacterial infections, it was found to reduce bacterial load significantly in infected subjects:
| Bacteria Strain | Control (CFU/mL) | Treatment (CFU/mL) |
|---|---|---|
| Staphylococcus aureus | 1.5 x 10^6 | 5.0 x 10^4 |
| Escherichia coli | 1.2 x 10^6 | 1.0 x 10^5 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-N,N-dimethylpyridine-2-carboxamide?
- Methodological Answer : A common approach involves reacting halogenated pyridine precursors with appropriate carboxamide derivatives under reflux conditions. For example, in analogous compounds (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide), 2-chloronicotinic acid was refluxed with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid as a catalyst. The reaction mixture is typically purified via recrystallization (e.g., from methanol) to obtain crystalline products suitable for structural analysis .
Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving tautomeric forms and intermolecular interactions. For structurally similar compounds, SC-XRD revealed centrosymmetric dimers formed via N–H⋯O hydrogen bonds, with dihedral angles between aromatic rings as low as 8.38°, indicating near-planar conformations. Refinement protocols often include idealized H-atom placement and constraints (e.g., C–H distances of 0.95–0.98 Å) . Complement with NMR to confirm tautomeric stability in solution.
Q. What spectroscopic techniques are critical for verifying the purity and identity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns and detect tautomeric equilibria (e.g., keto-amine vs. hydroxy-pyridine forms).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns.
- FT-IR : Identify characteristic amide C=O stretches (~1650–1700 cm) and N–H bending modes (~1550 cm) .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states. For example, reaction path search algorithms can identify optimal conditions (solvent, catalyst, temperature) by simulating intermediates. Pair computational results with high-throughput experimentation (HTE) to validate predictions, as demonstrated in integrated computational-experimental frameworks like ICReDD’s reaction design workflows .
Q. What strategies resolve contradictions in reported tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine)?
- Methodological Answer :
- Crystallography : SC-XRD unambiguously assigns tautomers. In the title compound’s analog, the keto-amine form was confirmed via planar geometry and hydrogen-bonding motifs .
- Solvent Studies : Compare NMR spectra in polar (DMSO-d) vs. nonpolar (CDCl) solvents to assess tautomeric shifts.
- Theoretical Calculations : Use DFT to calculate relative stability of tautomers in gas and solvent phases .
Q. How can factorial design improve experimental efficiency in synthesizing derivatives of this compound?
- Methodological Answer : Implement a 2 factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- Factors : Reflux time (12–24 hrs), catalyst concentration (1–3 mol%).
- Response Variables : Yield, purity (HPLC).
- Analysis : ANOVA identifies significant factors; response surface models optimize conditions. This reduces trial-and-error approaches, as highlighted in chemical engineering design frameworks .
Q. What role do intermolecular interactions play in the solid-state properties of this compound?
- Methodological Answer : Hydrogen-bonded dimers (e.g., N–H⋯O) and π-π stacking influence melting points, solubility, and crystallinity. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions. For analogs, such analyses revealed that van der Waals forces dominate (>60% of interactions), with hydrogen bonds contributing <10% .
Q. How can chemical software enhance data management and reproducibility in studies involving this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Track reaction conditions and spectral data systematically.
- Molecular Modeling Tools : Gaussian or ORCA for DFT simulations; Mercury for crystallographic visualization.
- Process Simulation : Aspen Plus or COMSOL for scaling up synthetic routes. Such tools minimize human error and enable data sharing across collaborative networks .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for similar pyridine carboxamides?
- Methodological Answer :
- Source Audit : Compare solvent purity, catalyst batches, and equipment calibration across studies.
- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to detect side reactions or intermediates.
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to aggregate literature data and identify outlier conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
